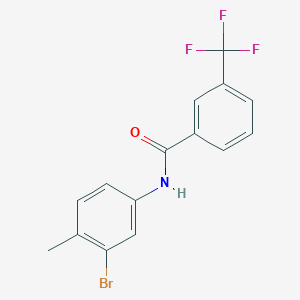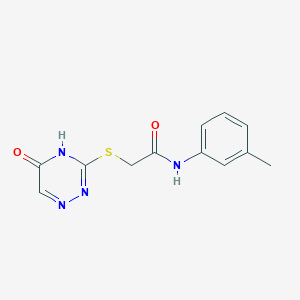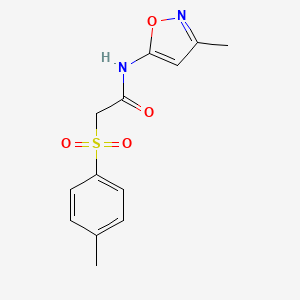
N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide
Overview
Description
N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide is a synthetic compound used in various scientific and industrial applications. It is a white crystalline solid with a molecular weight of 286.2 g/mol and a melting point of 135-137°C. It has a chemical formula of C10H8BrF3NO and is generally used as an intermediate in organic synthesis. The compound is also known as N-Bromo-4-Methylbenzamide, 3-(Trifluoromethyl)-, or N-Bromo-4-Methylbenzamide, 3-(Trifluoromethyl)-.
Scientific Research Applications
Crystal Structure Analysis
The crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, including 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, have been reported. These studies focus on understanding the dihedral angles between benzene rings in different substituted benzamides, which is crucial in the field of crystallography and material science (Suchetan et al., 2016).
Synthesis and Anticonvulsant Activity
Research has been conducted on the synthesis of benzamides, including those with a 3-bromo analog, for their anticonvulsant properties. This is significant in medicinal chemistry, particularly in the development of treatments for seizures (Mussoi et al., 1996).
Antipathogenic Activity
Studies on the antipathogenic activity of various benzamide derivatives, including those with bromo and trifluoromethyl groups, highlight their potential in developing novel anti-microbial agents with antibiofilm properties. This is particularly relevant in addressing bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
Metal Complex Formation
Research on the synthesis and characterization of metal complexes, specifically Cu(II) and Ni(II) complexes, with benzamide derivatives including 4-bromo analogs, has implications in coordination chemistry and potential applications in catalysis and material science (Binzet et al., 2009).
Drug Synthesis
The compound has been used in the synthesis of drugs like Nilotinib, an antitumor agent. This highlights its role in pharmaceutical synthesis and drug development (Wang Cong-zhan, 2009).
Study of Intermolecular Interactions
Investigations into the role of halogen-mediated noncovalent interactions in the crystal packing of benzamide molecules, including those substituted with bromo and trifluoromethyl groups, are crucial in understanding molecular interactions in solid-state chemistry (Mondal et al., 2018).
Spectroscopic Characterization
The synthesis and spectroscopic characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide provide valuable insights into the molecular structure, crucial for understanding the properties of these compounds (Saeed et al., 2010).
properties
IUPAC Name |
N-(3-bromo-4-methylphenyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF3NO/c1-9-5-6-12(8-13(9)16)20-14(21)10-3-2-4-11(7-10)15(17,18)19/h2-8H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGHVZXTVRPHEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium 2-[(1-methyl-1H-pyrazol-5-yl)formamido]acetate](/img/structure/B2870992.png)


![N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2870997.png)
![1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol](/img/structure/B2870998.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,6-difluorophenyl)methanone](/img/structure/B2871000.png)
![[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2871001.png)



![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2871009.png)
![(4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B2871010.png)

![2-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2871015.png)